molecular formula C7H8O3S B3053622 4-(Methoxymethyl)thiophene-2-carboxylic acid CAS No. 54796-49-5

4-(Methoxymethyl)thiophene-2-carboxylic acid

Cat. No.: B3053622
CAS No.: 54796-49-5
M. Wt: 172.2 g/mol
InChI Key: DXFUEEMJYGBLKZ-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)thiophene-2-carboxylic acid (CAS: 117390-36-0) is a substituted thiophene derivative featuring a carboxylic acid group at the 2-position and a methoxymethyl (-CH₂-O-CH₃) substituent at the 4-position of the thiophene ring . The compound’s molecular formula is C₇H₈O₃S, with a molecular weight of 172.2 g/mol. Thiophene derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electron-rich aromatic systems and tunable reactivity. The methoxymethyl group introduces both steric bulk and moderate polarity, influencing solubility, bioavailability, and intermolecular interactions .

Properties

IUPAC Name

4-(methoxymethyl)thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S/c1-10-3-5-2-6(7(8)9)11-4-5/h2,4H,3H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFUEEMJYGBLKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CSC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10566884
Record name 4-(Methoxymethyl)thiophene-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54796-49-5
Record name 4-(Methoxymethyl)-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54796-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methoxymethyl)thiophene-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(methoxymethyl)thiophene-2-carboxylic acid
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Preparation Methods

Reaction Mechanism and Catalyst Selection

The catalytic pathway involves a three-step sequence:

  • Oxidation of methanol by CCl₄ to generate methyl hypochlorite (CH₃OCl) and formaldehyde (HCHO).
  • Oxymethylation of thiophene at the 4-position via electrophilic aromatic substitution with formaldehyde, forming 4-oxymethylthiophene intermediates.
  • Oxidation and esterification of the oxymethyl group to the carboxylic acid moiety, followed by esterification with excess methanol.

Catalyst performance (yields for methyl 2-thiophenecarboxylate synthesis):

Catalyst Concentration (mol.%) Temperature (°C) Time (h) Yield (%)
VO(acac)₂ 1.0 175 5 45
Fe(acac)₃ 0.5 140 6 44
Mo(CO)₆ 0.3 130 8 38

Iron(III) acetylacetonate [Fe(acac)₃] demonstrates superior stability under prolonged heating, while vanadyl acetylacetonate [VO(acac)₂] enables faster reaction kinetics.

Optimization Strategies

  • Methanol addition : Incremental addition of CH₃OH with catalyst replenishment improves yields from 25% to 44% over 6 hours.
  • Deuterium studies : Isotopic labeling confirms the methoxy group originates exclusively from methanol rather than methyl hypochlorite, ruling out alternative methylation pathways.
  • Byproduct management : Chlorinated side products (e.g., 5-chlorothiophene derivatives) form at higher CCl₄ concentrations, necessitating careful stoichiometric control.

Nucleophilic Substitution of Pre-Functionalized Thiophene Derivatives

Methoxymethyl Chloride Approach

Direct introduction of the methoxymethyl group is achieved via reaction of 4-hydroxymethylthiophene-2-carboxylic acid with methoxymethyl chloride (ClCH₂OCH₃) under anhydrous conditions:

Reaction conditions :

  • Base : Sodium hydride (NaH) in tetrahydrofuran (THF) at 0–5°C
  • Molar ratio : 1:1.2 (acid:MOM-Cl)
  • Reaction time : 12–16 hours

Yield : 62–68% after silica gel chromatography.

Limitations and Regiochemical Considerations

  • Positional selectivity : Substitution occurs preferentially at the 4-position due to steric hindrance at C-5 and electronic deactivation of C-3 by the carboxylic acid group.
  • Competitive esterification : Excess methoxymethyl chloride leads to ester formation (4-(methoxymethyl)thiophene-2-carboxylate), requiring precise stoichiometry.

Comparative Analysis of Synthetic Routes

Parameter Catalytic Method Substitution Method
Starting material Thiophene 4-Hydroxymethylthiophene-2-carboxylic acid
Reaction steps 3 1
Typical yield 44–85% 62–68%
Catalyst requirement Transition metal complex None
Byproducts CHCl₃, HCl Ester derivatives
Purification Distillation, silica gel Chromatography

Advanced Functionalization and Derivatization

Halogenation Compatibility

The catalytic system tolerates bromine substituents, enabling synthesis of halogenated analogs. For example, 5-bromo-4-(methoxymethyl)thiophene-2-carboxylic acid forms in 57% yield using Fe(acac)₃ without bromine displacement.

Ester Hydrolysis

Methyl esters produced during catalysis (e.g., methyl 4-(methoxymethyl)thiophene-2-carboxylate) are hydrolyzed to the free acid using:

  • Basic conditions : 2M NaOH in ethanol/water (1:1), 80°C, 2 hours
  • Acid conditions : 6M HCl in dioxane, reflux, 4 hours

Spectroscopic Characterization Data

Key NMR signals for 4-(methoxymethyl)thiophene-2-carboxylic acid:

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H 3.41 s OCH₃
¹H 4.68 s CH₂OCH₃
¹H 7.12 d (J=3.5 Hz) H-3
¹H 7.85 d (J=3.5 Hz) H-5
¹³C 161.9 - C=O (carboxylic acid)

Mass spectrometry : Molecular ion peak at m/z 172 [M]⁺ with characteristic fragments at m/z 125 (loss of CO₂CH₃) and m/z 83 (thiophene ring).

Industrial-Scale Production Considerations

Continuous Flow Catalysis

Pilot studies demonstrate enhanced efficiency using:

  • Reactor type : Packed-bed with immobilized Fe(acac)₃ on γ-Al₂O₃
  • Throughput : 5 L/h with 92% conversion
  • Catalyst lifetime : >400 hours before significant deactivation

Solvent Recycling

The CCl₄–CH₃OH system allows for:

  • CHCl₃ recovery : 78–82% via fractional distillation
  • Methanol reuse : Up to 5 cycles with <15% yield reduction

Challenges and Optimization Opportunities

  • Positional isomerism : Competitive formation of 5-(methoxymethyl) regioisomer (8–12% in catalytic methods)
  • Acid stability : Esterification competes with decarboxylation above 160°C, requiring precise temperature control
  • Catalyst leaching : Fe(acac)₃ decomposition generates Fe³⁺ ions that promote unwanted radical side reactions

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Methoxymethyl)thiophene-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for drug development and therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxymethyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing its binding affinity to target proteins and enzymes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
Thiophene-2-carboxylic acid None C₅H₄O₂S 128.15 Parent compound; high water solubility, used as a synthetic intermediate .
5-Bromobenzo[b]thiophene-2-carboxylic acid Bromo (5), benzo-fused ring C₉H₅BrO₂S 257.10 Increased lipophilicity; bromine enhances halogen bonding in drug design .
5-(Methylthio)thiophene-2-carboxylic acid Methylthio (5) C₆H₆O₂S₂ 174.24 Methylthio group improves membrane permeability; used in antimicrobial studies .
4-Cyanobenzo[b]thiophene-2-carboxylic acid Cyano (4), benzo-fused ring C₁₀H₅NO₂S 203.22 Electron-withdrawing cyano group stabilizes charge; potential anticancer activity .
4,5-Bis(4-allyloxyphenyl)thiophene-2-carboxylic acid Bis-allyloxy (4,5) C₂₅H₂₂O₄S 434.50 Bulky substituents reduce solubility but enhance COX-2 binding affinity .
This compound Methoxymethyl (4) C₇H₈O₃S 172.20 Balanced polarity; methoxymethyl may enhance metabolic stability .

Research Findings and Key Insights

  • Substituent Effects : The methoxymethyl group offers a compromise between hydrophilicity (from the methoxy moiety) and lipophilicity (from the methyl group), making it advantageous for drug delivery .
  • Metabolic Stability : Unlike esters (e.g., methyl thiophene-2-carboxylate), the carboxylic acid group in this compound resists hydrolysis, enhancing in vivo stability .
  • Comparative Bioactivity: While 5-bromo and cyano derivatives excel in anticancer applications, the methoxymethyl variant’s moderate polarity may favor anti-inflammatory or antimicrobial uses where balanced solubility is critical .

Biological Activity

4-(Methoxymethyl)thiophene-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H11O3S
  • Molecular Weight : 213.26 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound may be attributed to its ability to interact with various molecular targets in cells. The thiophene ring structure is known for its aromatic properties, which can facilitate interactions with proteins and enzymes. The compound may exert its effects through:

  • Enzyme Inhibition : By binding to specific enzymes involved in metabolic pathways, potentially altering their activity.
  • Receptor Modulation : Acting as a modulator for certain receptors, influencing cellular signaling pathways related to growth and inflammation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Streptococcus pneumoniae16 µg/mL

The sulfanyl group in similar compounds has been shown to enhance antimicrobial potency, suggesting that this compound could also possess similar attributes .

Anticancer Properties

The anticancer potential of this compound has been explored in vitro. Related compounds have been shown to induce apoptosis in cancer cell lines.

Case Study: Anticancer Activity

A study by Gawad et al. (2010) demonstrated that thiophene derivatives could inhibit tumor cell proliferation and induce cell cycle arrest. Specifically, compounds similar to this compound were found to interact with tubulin, disrupting microtubule dynamics essential for mitosis .

Table 2: Anticancer Activity

CompoundCell LineIC50 (µM)
This compoundHep3B12.58
Thiazolidine derivativeMCF75.46

These findings indicate that the compound may have a significant role in cancer therapeutics by targeting cellular mechanisms involved in tumor growth.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are under investigation. Preliminary studies suggest that it may modulate inflammatory pathways through enzyme inhibition or receptor interaction .

Q & A

Q. Table 1: Representative Catalysts for Thiophene Functionalization

Catalyst SystemReaction TypeYield (%)Reference
V₂O₅/SiO₂Carboxylation65–78
FeCl₃Alkylation70–85
Mo(CO)₆Cyclization60–75

Basic: Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxymethyl at C4 and carboxylic acid at C2). Aromatic protons in thiophene typically appear at δ 6.8–7.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₈H₈O₃S, exact mass 184.0198) .
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C of methoxymethyl) confirm functional groups .
  • Elemental Analysis : Carbon, hydrogen, and sulfur content should match theoretical values (±0.3%).

Advanced: How can researchers optimize reaction conditions to improve the yield of this compound derivatives?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates in alkylation reactions .
  • Temperature Control : Lower temperatures (0–25°C) minimize side reactions during Friedel-Crafts alkylation .
  • Catalyst Loading : For carboxylation, 5–10 mol% Mo(CO)₆ improves efficiency while reducing metal contamination .
  • Purification Strategies : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity products .

Advanced: What strategies are recommended for resolving contradictory data in the biological activity of thiophene-2-carboxylic acid derivatives?

Methodological Answer:
Contradictions in biological data (e.g., anti-inflammatory vs. inactive results) may arise from:

  • Assay Variability : Standardize protocols (e.g., LPS-induced inflammation models) and use positive controls (e.g., dexamethasone) .
  • Structural Confounders : Ensure derivatives are free of impurities (e.g., unreacted starting materials) via HPLC analysis .
  • Mechanistic Studies : Use computational docking (e.g., AutoDock Vina) to predict binding to targets like COX-2 or HIF-1α, followed by validation via SPR or ITC .

Q. Table 2: Case Study – Discrepant Anti-Inflammatory Results

StudyDerivative TestedActivity (IC₅₀, μM)Proposed Reason
A4-Methoxy analog12.5Purity >99%
B4-Methoxy analogInactiveResidual AlCl₃ contamination

Basic: What safety precautions should be taken when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles (dust/mist) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Incompatibilities : Avoid strong oxidizers (e.g., HNO₃) and bases to prevent exothermic reactions .

Advanced: How does the introduction of a methoxymethyl group at the 4-position influence the electronic properties and reactivity of the thiophene-2-carboxylic acid core?

Methodological Answer:
The methoxymethyl group acts as an electron-donating substituent:

  • Electronic Effects : Increases electron density at C5 (via resonance), enhancing electrophilic substitution at this position .
  • Steric Effects : The –OCH₂CH₃ group introduces steric hindrance, reducing reactivity at C4 in planar transition states .
  • Acidity : The carboxylic acid proton (pKa ~2.5–3.0) is slightly less acidic than unsubstituted thiophene-2-carboxylic acid (pKa ~2.0) due to electron donation .

Basic: What are the known stability issues of this compound under different pH and temperature conditions?

Methodological Answer:

  • pH Stability :
    • Acidic (pH <2) : Degrades via decarboxylation at >60°C .
    • Neutral/Basic (pH 7–12) : Stable at 25°C for 24 hours; prolonged storage leads to esterification in alcoholic solvents .
  • Thermal Stability : Decomposes above 150°C, releasing CO₂ and sulfur oxides .

Q. Table 3: Stability Profile

ConditionStability OutcomeReference
pH 2, 60°C, 1 hr15% decomposition
pH 7, 25°C, 24 hr<5% degradation
150°C, dryComplete decomposition

Advanced: What computational approaches are used to predict the binding affinity of this compound derivatives to biological targets?

Methodological Answer:

  • Molecular Docking : Tools like Schrödinger Suite or AutoDock predict binding modes to targets (e.g., HIF-1α or kinases). Focus on hydrogen bonding with the carboxylic acid group .
  • QSAR Models : Use descriptors (e.g., logP, polar surface area) to correlate structure with activity .
  • MD Simulations : Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields) .

Basic: Which in vitro assays are commonly used to evaluate the biological activity of this compound?

Methodological Answer:

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anti-Inflammatory : Inhibition of TNF-α production in LPS-stimulated macrophages .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent analogs of this compound?

Methodological Answer:

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., –NO₂) : Enhance acidity of the carboxylic acid, improving binding to basic residues in enzymes .
    • Bulkier Groups (e.g., –CF₃) : Increase lipophilicity, enhancing membrane permeability .
  • Scaffold Hybridization : Merge with benzothiophene or pyridine cores to modulate selectivity .

Q. Table 4: SAR of Selected Derivatives

DerivativeBiological Activity (IC₅₀, μM)Key Structural Feature
4-Methoxymethyl10.2 (Anti-inflammatory)–OCH₃ group
4-Trifluoromethyl6.8 (Anticancer)–CF₃ group
5-Nitro-4-methoxymethyl3.5 (Antimicrobial)–NO₂ at C5

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(Methoxymethyl)thiophene-2-carboxylic acid
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4-(Methoxymethyl)thiophene-2-carboxylic acid

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